Borazine, hexamethyl-

Boron nitride precursor CVD precursor handling Borazine substitution

Chloride-free CVD and halogen-free BN ceramics require volatile yet moisture-stable boron sources. Unlike moisture-sensitive borazine or Cl-contaminated trichloroborazine, hexamethylborazine is a crystalline solid (mp 99 °C). - **h-BNC Film Growth**: Single-source B-C-N deposition; tunable bandgap 1.4-1.6 eV without NH₃ co-feed. - **Recyclable CF₃ Transfer**: Replaces TMSCF₃; reduces silane waste & cost per mole by 40-60% over cycles. - **Chloride-Free Ceramics**: Clean pyrolysis profile for BN dielectrics & oxidation-resistant coatings.

Molecular Formula C6H18B3N3
Molecular Weight 164.7 g/mol
CAS No. 877-07-6
Cat. No. B3334490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorazine, hexamethyl-
CAS877-07-6
Molecular FormulaC6H18B3N3
Molecular Weight164.7 g/mol
Structural Identifiers
SMILESB1(N(B(N(B(N1C)C)C)C)C)C
InChIInChI=1S/C6H18B3N3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3
InChIKeyLCHQMXUQYONIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethylborazine for Advanced Materials


Hexamethylborazine (C₆H₁₈B₃N₃, CAS 877-07-6) is a fully methyl-substituted derivative of borazine (B₃N₃H₆) belonging to the borazine family of inorganic heterocycles—compounds isoelectronic with benzene that feature an alternating B–N ring core [1]. Unlike the parent borazine, which is a low-boiling, moisture-sensitive liquid, hexamethylborazine is a crystalline solid (mp 99 °C) with markedly reduced hydrolytic sensitivity, making it easier to store, handle, and dose in both academic and industrial workflows . Its six methyl substituents modulate the electronic structure of the borazine ring, rendering it a tunable Lewis acid that can reversibly bind nucleophiles—an attribute that has propelled its use as a recyclable trifluoromethylation reagent and as a single-source molecular precursor for hexagonal boron nitride (h-BN) and boron‑nitrogen‑carbon (h-BNC) films via chemical vapor deposition (CVD) [2][3].

Crystalline solid at ambient conditions – simplifies gravimetric dosing, glovebox handling, and UHV-compatible sublimation without chilled bubblers.
Single-source CVD precursor – delivers B, N, and C from one molecule for h-BNC films, eliminating multi-component gas handling.
Recyclable Lewis acid for CF₃ transfer – forms adduct with CF₃⁻ from fluoroform; the borazine core can be regenerated after reaction.

Hexamethylborazine vs. Generic Borazine Substitutes


Borazine derivatives are not interchangeable. While all retain the B₃N₃ six-membered ring, substituent identity dictates the compound’s phase, hydrolytic stability, Lewis acidity, and decomposition pathway—parameters that directly govern suitability for CVD, reagent synthesis, and polymer-derived ceramics. The parent borazine (B₃N₃H₆) is a volatile liquid (bp 55 °C) that hydrolyzes violently upon contact with atmospheric moisture, necessitating glovebox or sealed-system handling [1]. Partially methylated analogs (e.g., trimethylborazine) offer intermediate properties but lack the full six-fold methylation that confers solid-state room-temperature stability and enables quantitative Lewis acid‑base pairing for recyclable fluoroalkylation [2]. Chlorinated variants such as 2,4,6‑trichloroborazine (TCB) are solids but introduce chloride contamination and require co-reactants (ammonia, hexamethyldisilazane) for BN ceramic production, adding process complexity [3]. Hexaphenylborazine is hydrolytically robust but possesses a melting point >360 °C and high molecular weight, making it unsuitable for vapor-phase processes . Hexamethylborazine therefore occupies a unique position: a crystalline, moderately hydrophobic solid that remains volatile enough for CVD yet reactive enough for stoichiometric nucleophile delivery. The quantitative evidence below substantiates these differentiation claims.

This product Hexamethylborazine: crystalline solid, moderate moisture sensitivity
Potential substitute Borazine (B₃N₃H₆): volatile liquid, Hydrolytic Sensitivity Class 9
Phase and hydrolytic stability may shift dramatically; sealed-system handling required for the parent liquid, impacting workflow compatibility.
This product Chlorine-free; carbon content from methyl groups only
Potential substitute 2,4,6-Trichloroborazine (TCB): contains Cl, evolves HCl during pyrolysis
Halide contamination may introduce porosity and corrosion; ceramic defect profiles are not directly transferable.
This product Volatile enough for vapor deposition, melting point 99 °C
Potential substitute Hexaphenylborazine: melting point >360 °C, too heavy for CVD
Thermal profile mismatch makes vapor-phase processes impractical; precursor suitability is context-dependent.

Quantitative Performance Evidence


Solid-State Handling Advantage

Hexamethylborazine is a crystalline solid at room temperature (mp 99 °C) whereas the parent borazine (B₃N₃H₆) is a low-viscosity liquid that boils at 55 °C and melts at −58 °C [1]. The solid form of hexamethylborazine eliminates issues of evaporative loss, spill risk, and pressurization that complicate the storage and metered delivery of volatile borazine. In CVD workflows, solid handling allows precise gravimetric dosing and UHV-compatible sublimation without the need for chilled bubbler systems required for liquid borazine [2].

Solid-state handling
Head-to-head
Δ mp +157 °C; crystalline solid at SATP vs. liquid (−58 °C mp)
Supports gravimetric dispensing and UHV sublimation
Predicted bp for hexamethylborazine ~154 °C
Boron nitride precursor CVD precursor handling Borazine substitution

Reduced Hydrolytic Sensitivity

The parent borazine is rated Hydrolytic Sensitivity Class 9 (‘reacts extremely rapidly with atmospheric moisture – may be pyrophoric – glove box or sealed system required’) [1]. In contrast, hexamethylborazine is stable enough to be shipped and stored at −20 °C without sealed ampoule packaging and is handled as a powder or crystals [2]. Mechanistically, alkyl substitution at all six B and N positions reduces electrophilicity at boron via hyperconjugative σ(B–CH₃)→p(B) donation, which diminishes the rate of nucleophilic attack by water [3]. This class-level trend is supported by pseudo‑first‑order hydrolysis kinetics measured across 25 borazine derivatives in 90 % THF/10 % H₂O, where increasing alkyl substitution systematically lowered k_obs [4].

Hydrolytic sensitivity
Class-level inference
Powder/crystal storage at −20 °C; handles outside sealed ampoules
Reduces infrastructure needs; supports scale-up handling
k_obs reduction trend across 25 alkyl-substituted borazines
Moisture stability Borazine hydrolysis Handling safety

Single-Source CVD Precursor for h-BNC

Hexamethylborazine was used as the sole molecular precursor to grow monolayer h-BNC (boron‑nitrogen‑carbon) films on Ir(111) by conventional CVD, achieving BN-doped graphene with a tunable band gap of 1.4–1.6 eV at ~17 % BN incorporation [1]. This contrasts with conventional borazine-based CVD, which typically requires a separate carbon source (e.g., CH₄ or C₂H₄) to introduce carbon into the growing film, and often co‑injects NH₃ to compensate for nitrogen deficiency [2]. The single‑source approach simplifies reactor design, improves film homogeneity, and enables atomically precise B‑N‑C stoichiometry control via precursor decomposition temperature (800–950 °C) .

Single-source h-BNC CVD
Head-to-head
Monolayer h-BNC, band gap 1.4–1.6 eV, ~17% BN; single molecule vs. multi-gas mixture
Enables semiconducting 2D alloys without co-fed hydrocarbons
CVD on Ir(111) at 800–950 °C; STM/XPS/LEED characterization
h-BN CVD 2D materials Single-source precursor Boron‑nitrogen‑carbon alloys

Recyclable Trifluoromethylation Reagent

Hexamethylborazine forms a stable Lewis acid–base adduct with CF₃⁻ (derived from waste fluoroform, CHF₃) in quantitative yield at room temperature. This adduct transfers CF₃⁻ to electrophilic substrates without additional chemical activation, and after CF₃ transfer, the free hexamethylborazine is quantitatively regenerated and can be re-used [1]. The widely used alternative, TMSCF₃ (trifluoromethyltrimethylsilane, Ruppert–Prakash reagent), is consumed stoichiometrically and generates fluoro‑silane waste, offering no recycling pathway. Computational acid‑base affinity screening identified hexamethylborazine as the optimal borazine Lewis acid for CF₃⁻ stabilization among a panel of substituted borazines [2].

Recyclable CF₃ reagent
Head-to-head
Quantitative regeneration reported; CF₃ adduct from waste fluoroform
Supports circular fluoroalkylation workflow
Compared to stoichiometric TMSCF₃; reported 100% theoretical recycle
Trifluoromethylation Fluorine chemistry Lewis acid–base adduct Recyclable reagent

Chlorine-Free Preceramic Polymer Route

In the polymer-derived ceramics (PDC) route to boron nitride, trichloroborazine (TCB) is frequently co‑polymerized with hexamethyldisilazane and BCl₃ to produce poly(borazinylamine). The resulting preceramic polymer contains residual chlorine and requires careful stoichiometric balancing to control carbon content, and chlorine evolution during pyrolysis can create porosity [1]. Hexamethylborazine offers an alternative pathway: as a chlorine‑free, single‑source molecular precursor, it can be oligomerized directly or co‑polymerized with silazanes to yield preceramic polymers with predetermined B:N:C ratios that are free of halide contamination. Pyrolysis of hexamethylborazine‑derived polymers yields BN or Si‑B‑N‑C ceramics with carbon content dictated solely by the methyl substituents, eliminating chlorine‑related defects [2].

Chlorine-free preceramic
Cross-study
No HCl evolution; carbon stoichiometry from methyl groups
Avoids halide-induced porosity and corrosion
TCB-based polymer ceramic yield ~65% for comparison
Polymer-derived ceramics Boron nitride fiber Preceramic polymer Carbon stoichiometry

Key Application Scenarios


Semiconducting h-BNC Monolayers for 2D Electronics

When the goal is a monolayer boron‑nitrogen‑carbon alloy with a tunable band gap in the 1.4–1.6 eV range, hexamethylborazine is the only demonstrated single‑source CVD precursor that delivers all three elements (B, N, C) from one molecular species [1]. Competing approaches require co‑feeding borazine, a hydrocarbon, and often ammonia, demanding complex gas handling and compromising film uniformity. Researchers targeting next‑generation graphene‑like semiconductors should specify hexamethylborazine for simplified reactor configuration and atomically precise B‑N‑C doping.

Recyclable Trifluoromethylation in Process Chemistry

For kilo‑lab or pilot‑plant installations of CF₃‑transfer reactions, hexamethylborazine‑derived reagents (synthesized from fluoroform in quantitative yield) enable closed‑loop recycling of the borazine Lewis acid after each reaction cycle [2]. This eliminates the stoichiometric silane waste associated with TMSCF₃ and reduces the cost per mole of CF₃ delivered by an estimated 40–60 % over repeated cycles. Process development groups should evaluate hexamethylborazine as a drop‑in replacement for TMSCF₃ in existing trifluoromethylation workflows.

High-Purity BN Fiber Synthesis

In applications requiring halogen‑free BN ceramics—such as dielectric layers in microelectronics or oxidation‑resistant coatings on carbon fibers—hexamethylborazine provides a chlorine‑free molecular building block for preceramic polymer synthesis [3]. Unlike TCB‑based routes that evolve corrosive HCl during both polymer synthesis and pyrolysis, hexamethylborazine‑derived preceramic polymers yield ceramics whose carbon content is governed solely by the methyl substituents, enabling clean pyrolysis profiles and eliminating chloride‑induced porosity.

UHV-CVD of Single-Crystalline h-BN

Ultra‑high vacuum (UHV) CVD of single‑crystalline h‑BN on Ni(111) and Ir(111) has been demonstrated using hexamethylborazine as the sole precursor, achieving epitaxial growth without ammonia co‑injection [4]. The methyl groups diffuse into the metal substrate, aiding in the formation of high‑quality crystalline layers. For laboratories and fabs developing h‑BN/graphene heterostructures on transition metal substrates, hexamethylborazine offers a validated, ammonia‑free growth protocol that simplifies UHV system design and reduces corrosive gas handling.

Application
Selection Property
Validation Focus
Semiconducting h-BNC monolayers
Single-source precursor for B-N-C alloy CVD
Band gap tunability and film uniformity at ~17% BN incorporation
Trifluoromethylation with recyclable reagent
Lewis acid–base adduct enabling CF₃ transfer and borazine regeneration
Reagent recycling efficiency and waste elimination
Halogen-free BN fiber/ceramic synthesis
Chlorine-free molecular building block for preceramic polymers
Halide-induced porosity and corrosion control during pyrolysis
UHV-CVD of single-crystalline h-BN
Ammonia-free precursor for epitaxial h-BN on transition metals
Epitaxial quality and reduced corrosive gas handling
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